methyl 6-{[2-(2-bromo-4-methylanilino)-2-oxoethyl]sulfanyl}-5-cyano-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate
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Overview
Description
methyl 6-{[2-(2-bromo-4-methylanilino)-2-oxoethyl]sulfanyl}-5-cyano-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound is characterized by its unique structure, which includes multiple functional groups such as cyano, methoxy, and bromo groups, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-{[2-(2-bromo-4-methylanilino)-2-oxoethyl]sulfanyl}-5-cyano-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate typically involves multi-step organic reactions. The starting materials often include 2-bromo-4-methylphenylamine, 4-methoxybenzaldehyde, and cyanoacetic acid. The synthesis process may involve the following steps:
Condensation Reaction: The initial step involves the condensation of 2-bromo-4-methylphenylamine with 4-methoxybenzaldehyde to form an imine intermediate.
Michael Addition: The imine intermediate undergoes a Michael addition with cyanoacetic acid to form a β-keto ester.
Cyclization: The β-keto ester undergoes cyclization to form the tetrahydropyridine ring.
Thioether Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
methyl 6-{[2-(2-bromo-4-methylanilino)-2-oxoethyl]sulfanyl}-5-cyano-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide, thiols, or amines can be used under basic conditions.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with different functional groups.
Hydrolysis: Formation of carboxylic acids.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its unique structure allows it to interact with various biological targets, providing insights into biochemical pathways.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structural features make it a candidate for screening against various biological targets, including enzymes and receptors.
Industry
In the materials science industry, this compound can be used in the development of new materials with specific properties. Its functional groups allow for the design of materials with tailored chemical and physical characteristics.
Mechanism of Action
The mechanism of action of methyl 6-{[2-(2-bromo-4-methylanilino)-2-oxoethyl]sulfanyl}-5-cyano-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyano group can act as an electrophile, while the methoxy and bromo groups can participate in hydrogen bonding and hydrophobic interactions, respectively. These interactions can lead to changes in the conformation and activity of the target molecules, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarboxylate
- 2-(4-methoxyphenyl)-2-oxoethyl 6-bromo-2-phenyl-4-quinolinecarboxylate
- 4-bromophenyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate
Uniqueness
methyl 6-{[2-(2-bromo-4-methylanilino)-2-oxoethyl]sulfanyl}-5-cyano-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate is unique due to its combination of functional groups and structural features. The presence of both cyano and sulfanyl groups in the same molecule allows for unique reactivity and interactions that are not commonly found in similar compounds. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C24H22BrN3O5S |
---|---|
Molecular Weight |
544.4 g/mol |
IUPAC Name |
methyl 6-[2-(2-bromo-4-methylanilino)-2-oxoethyl]sulfanyl-5-cyano-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C24H22BrN3O5S/c1-13-4-9-18(17(25)10-13)27-19(29)12-34-23-16(11-26)20(14-5-7-15(32-2)8-6-14)21(22(30)28-23)24(31)33-3/h4-10,20-21H,12H2,1-3H3,(H,27,29)(H,28,30) |
InChI Key |
WESKEMDOEVQWRR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=C(C(C(C(=O)N2)C(=O)OC)C3=CC=C(C=C3)OC)C#N)Br |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=C(C(C(C(=O)N2)C(=O)OC)C3=CC=C(C=C3)OC)C#N)Br |
Origin of Product |
United States |
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